17-Ethylpregn-4-ene-3,20-dione
Description
17-Ethylpregn-4-ene-3,20-dione is a synthetic pregnane derivative characterized by an ethyl group at the C17 position and ketone functionalities at C3 and C20. The ethyl substitution at C17 distinguishes it from natural progesterone (C21H30O2, MW 314.45), which has a methyl group at C13 and a two-carbon side chain terminating in the C20 ketone . This modification likely enhances lipophilicity and alters pharmacokinetic properties compared to progesterone derivatives with hydroxyl, acetyloxy, or methyl groups at C17.
Properties
CAS No. |
1048-01-7 |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
BDFDXZCXSWHAAH-DTILQVPTSA-N |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Synonyms |
17-Ethylpregn-4-ene-3,20-dione |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The mercury-mediated cyclization of 17α-ethynyl-17β-hydroxy-gonan derivatives represents the most widely documented pathway. Trifluoroacetic anhydride esterifies the 17β-hydroxyl group, forming a 17-trifluoroacetate intermediate, which undergoes Hg(II)-catalyzed cyclization in the presence of formic or acetic acid. Mercury(II) acetate or nitrate facilitates the intramolecular nucleophilic attack of the ethynyl group onto the carbonyl carbon, forming the pregnane skeleton.
Key reagents include:
Process Optimization and Yields
The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide) to enhance solubility. Example 1 (US4482494A) reports a 95.8% yield of 17α-formyloxy-pregn-4-en-3,20-dione using Hg(OAc)₂ in formic acid at 55°C for 4 hours. In situ hydrolysis with HCl/MeOH directly yields 17α-hydroxy derivatives (82.1% yield, Example 11).
Table 1: Mercury-Mediated Cyclization Conditions and Outcomes
| Starting Material | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| 17α-Ethynyl-17β-trifluoroacetoxy | Hg(OAc)₂, HCOOH | 55 | 4 | 95.8 | 17α-Formyloxy-pregn-4-ene-3,20-dione |
| 17α-Ethynyl-17β-hydroxy | Hg(NO₃)₂, HCOOH/HMPA | 50–55 | 9 | 94.9 | 17α-Hydroxy-pregn-4-ene-3,20-dione |
| 17α-Ethynyl-17β-trifluoroacetoxy | Hg(OAc)₂, CH₃COOH | 80 | 10 | 84.6 | 17α-Acetoxy-pregn-4-ene-3,20-dione |
Sodium Borohydride Reduction of 20-Keto Intermediates
Stereoselective Reduction
US3325518A details the reduction of 16α-ethyl-pregn-4-en-3-one-20-ethylenedioxyketal using NaBH₄ in methanol. The 20-keto group is selectively reduced to a 20β-alcohol, preserving the Δ⁴-3-keto moiety. Post-reduction acetylation with acetic anhydride yields 17-ethylpregn-4-ene-3,20-dione derivatives.
Operational Parameters
Reactions proceed at 20°C for 2–3 hours, with excess borohydride decomposed using acetic acid. Example 1 achieves 93.8% conversion to 17α-formyloxy-pregn-4-ene-3,20-dione, while Example 2 isolates 16α-ethyl-pregn-4-en-3β-ol-20-one in 82.1% yield after HCl/MeOH treatment.
Acid-Catalyzed Rearrangement of 17α-Ethynyl Steroids
Methanesulfonic Acid-Phosphorus Pentoxide System
CN104710497A discloses a solvent-free method using 5–15% P₂O₅ in methanesulfonic acid at 25–120°C. The strong Brønsted acid catalyzes ethynyl hydration and keto-enol tautomerization, forming the Δ¹⁶-pregnene intermediate, which isomerizes to the Δ⁴-derivative.
Yield and Selectivity
Refluxing 17α-ethynyl-17β-hydroxy-androst-4-en-3-one in methanesulfonic acid for 4 hours yields 89% 17-ethylpregn-4-ene-3,20-dione. The absence of mercury reduces toxicity but requires stringent temperature control to prevent side reactions.
Transition Metal-Catalyzed Cyclization
Ruthenium and Cobalt Complexes
Advanced Synthesis & Catalysis (2006) reports Ru complexes (e.g., [RuCl₂(p-cymene)]₂) catalyzing the cyclization of 17α-ethynyl-17β-hydroxy-4-en-3-ones in THF/trifluoroacetic acid. The reaction proceeds via alkyne activation and C–C bond formation, yielding 80–85% product at reflux.
Industrial Viability
While mercury-free, catalyst costs (∼$150/g for Ru) limit large-scale use. Cobalt analogues offer cheaper alternatives but require longer reaction times (12–16 hours).
Comparative Analysis of Methodologies
Table 2: Pros and Cons of Preparation Methods
| Method | Yield (%) | Cost | Safety Concerns | Scalability |
|---|---|---|---|---|
| Mercury-mediated | 85–95 | Low | Hg toxicity | High (batch) |
| NaBH₄ reduction | 75–85 | Moderate | Borohydride handling | Moderate |
| Acid-catalyzed | 80–89 | Low | Corrosive reagents | High (continuous) |
| Transition metal | 80–85 | High | Catalyst cost | Low |
Chemical Reactions Analysis
Types of Reactions
GIT-027 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phenyl group.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Phenyl halides, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of GIT-027 with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
GIT-027 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on immune cells and cytokine production.
Medicine: Investigated for its potential in treating autoimmune diseases, such as type 1 diabetes and systemic lupus erythematosus
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
GIT-027 exerts its effects by targeting macrophages and modulating the production of proinflammatory cytokines. It interferes with the toll-like receptor (TLR) signaling pathways, particularly TLR4 and TLR2/6, reducing the secretion of tumor necrosis factor-alpha, interleukin-1 beta, interleukin-10, and interferon-gamma . This modulation helps in preventing inflammation and autoimmune responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydroxyl vs. Acetyloxy : 17-Hydroxy derivatives (e.g., 17-Hydroxypregn-4-ene-3,20-dione) exhibit higher polarity, favoring water solubility and renal excretion, whereas acetyloxy groups (e.g., 17α-Acetoxy-6α-methyl derivatives) improve oral bioavailability by resisting first-pass metabolism .
- Fluorination : Fluorometholone’s 9-fluoro and 6α-methyl groups enhance glucocorticoid receptor binding, making it 10x more potent than hydrocortisone in reducing ocular inflammation .
Metabolic and Residual Profiles
- Progesterone metabolites in cattle include hydroxylated and glucuronidated forms, with residual concentrations highest in fat tissues (up to 2.5 ppm) due to lipophilicity .
- Synthetic analogs like 17α-Acetoxyprogesterone (MW 386.52) show prolonged half-lives due to reduced hepatic clearance, a trait leveraged in contraceptive formulations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 17-Ethylpregn-4-ene-3,20-dione and its structural analogs?
- Methodological Answer : The compound is typically synthesized via selective functionalization of pregnane derivatives. Key steps include:
- Hydrogenation : Palladium on carbon (Pd/C) in ethanol is used to reduce unsaturated bonds (e.g., converting methylene groups to methyl) .
- Esterification : Acetylation at the 17α-position using acetic anhydride or acetyl chloride under mild conditions to preserve stereochemistry .
- Mannich Reaction : For introducing amine-containing substituents, often as intermediates for further derivatization .
Q. How is the structural integrity of 17-Ethylpregn-4-ene-3,20-dione validated in experimental settings?
- Methodological Answer :
- Spectroscopy : ¹H NMR confirms stereochemistry (e.g., 6α-methyl vs. 6β-methyl configurations), while FTIR identifies carbonyl (C=O) and hydroxyl (OH) groups .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in ring conformations or substituent orientations .
Q. What bioactivity assays are used to evaluate the progesterone-like activity of 17-Ethylpregn-4-ene-3,20-dione?
- Methodological Answer :
- Receptor Binding Assays : Competitive binding studies with radiolabeled progesterone (³H-progesterone) in uterine tissue homogenates quantify receptor affinity .
- Cell-Based Assays : Transcriptional activation of progesterone-responsive genes (e.g., GREB1) in Ishikawa or T47D cells, measured via luciferase reporters .
- Controls : Co-administration of progesterone antagonists (e.g., mifepristone) distinguishes agonistic vs. antagonistic effects .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 17-Ethylpregn-4-ene-3,20-dione in catalytic hydrogenation?
- Methodological Answer :
- Steric Hindrance : The 17-ethyl group directs hydrogenation to the Δ⁴ double bond over other unsaturated sites. Pd/C selectively reduces the 4,5-position without altering the 20-keto group .
- Electronic Effects : Electron-withdrawing groups (e.g., 3-keto) polarize the Δ⁴ bond, accelerating hydrogen uptake. Substituent effects are modeled via DFT calculations .
Q. What strategies resolve contradictions in reported binding affinities of 17-Ethylpregn-4-ene-3,20-dione for steroid receptors?
- Methodological Answer :
- Assay Standardization : Use of reference compounds (e.g., medroxyprogesterone acetate) and uniform cell lines reduces variability .
- Allosteric Modulation : Investigate co-factor recruitment (e.g., SRC-1) via co-immunoprecipitation to explain context-dependent agonism/antagonism .
- Case Study : Discrepancies in uterine vs. breast cancer cell responses highlight tissue-specific receptor conformations .
Q. What crystallographic challenges arise when determining the structure of 17-Ethylpregn-4-ene-3,20-dione derivatives?
- Methodological Answer :
- Disorder in Side Chains : The 17-ethyl group often exhibits rotational disorder, requiring high-resolution data (≤1.0 Å) and SHELXL restraints .
- Twinned Crystals : Use of PLATON or ROTAX to detect twinning and refine against HKLF5 data .
Q. How can structure-activity relationships (SAR) guide the design of 17-Ethylpregn-4-ene-3,20-dione analogs with enhanced selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
